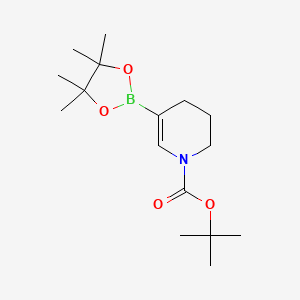

tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydropyridine-1(2H)-carboxylate

描述

International Union of Pure and Applied Chemistry Nomenclature and Molecular Formula Analysis

The compound tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydropyridine-1(2H)-carboxylate exists as multiple structural isomers with distinct Chemical Abstracts Service registry numbers. The primary isomer, registered under Chemical Abstracts Service number 885693-20-9, possesses the molecular formula C₁₆H₂₈BNO₄ with a molecular weight of 309.21 grams per mole. An alternative structural isomer, designated Chemical Abstracts Service number 1121057-77-9, shares the identical molecular formula but differs in the positioning of the dioxaborolan substituent on the dihydropyridine ring system.

The International Union of Pure and Applied Chemistry systematic nomenclature for the primary isomer follows the designation: tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridine-1(2H)-carboxylate. Alternative nomenclature variations documented in chemical databases include the designation as 1-(tert-butoxycarbonyl)-1,2,5,6-tetrahydropyridin-3-yl boronic acid pinacol ester and N-Boc-1,2,5,6-tetrahydropyridine-3-boronic acid pinacol ester. The structural complexity arises from the presence of multiple functional groups: a tert-butyl carbamate protecting group, a partially saturated pyridine ring, and a pinacol boronate ester moiety.

Molecular formula analysis reveals the compound's composition includes sixteen carbon atoms, twenty-eight hydrogen atoms, one boron atom, one nitrogen atom, and four oxygen atoms. The molecular architecture encompasses three distinct structural domains: the tert-butyl carboxylate group providing steric bulk and protecting group functionality, the dihydropyridine core offering potential for further functionalization, and the dioxaborolan ring system enabling cross-coupling reactions and other organoboron transformations.

Crystallographic Studies and X-ray Diffraction Data

Crystallographic investigations of related dioxaborolan-containing compounds provide valuable insights into the solid-state structure and molecular geometry of these organoboron systems. X-ray diffraction studies of analogous 1,3,2-dioxaborolane compounds reveal characteristic structural features including nearly planar five-membered dioxaborolan rings with root mean square deviations typically ranging from 0.035 to 0.050 Angstroms. The boron atom in these systems consistently adopts trigonal planar geometry with bond angles summing to approximately 360 degrees, confirming the expected sp² hybridization state.

Crystallographic data for structurally related compounds demonstrate that the dioxaborolan ring system exhibits minimal deviation from planarity, with the syn hydrogen and methyl substituents frequently adopting eclipsed conformations. The C-O bond lengths in the dioxaborolan ring typically measure between 1.35-1.45 Angstroms, while B-O bonds range from 1.35-1.40 Angstroms, consistent with partial double bond character resulting from p-orbital overlap between boron and oxygen atoms.

The crystal packing arrangements of similar dioxaborolan compounds indicate stabilization primarily through van der Waals forces rather than strong intermolecular hydrogen bonding interactions. Weak C-H···π interactions involving aromatic systems may contribute to crystal stability in compounds containing pyridine or phenyl rings. The absolute configurations of chiral dioxaborolan compounds have been successfully determined through X-ray crystallography using compounds synthesized from enantiopure starting materials.

Spectroscopic Characterization (Proton and Carbon-13 Nuclear Magnetic Resonance, Infrared, and Mass Spectrometry)

Nuclear magnetic resonance spectroscopic characterization provides detailed structural information about the compound's solution-state conformation and electronic environment. Proton nuclear magnetic resonance spectra recorded in deuterated chloroform typically display characteristic resonances for the tert-butyl group appearing as a singlet at approximately 1.40 parts per million with an integration corresponding to nine protons. The dioxaborolan methyl groups manifest as a singlet at approximately 1.19-1.25 parts per million, integrating for twelve protons and confirming the presence of four equivalent methyl substituents.

The dihydropyridine ring system exhibits distinct resonance patterns reflecting the partial saturation of the heterocyclic framework. Vinyl protons typically appear in the range of 6.5-7.0 parts per million, while aliphatic CH₂ groups of the saturated portion resonate between 2.1-3.9 parts per million. The specific chemical shift values depend on the regioisomer and the electronic influence of the boronate substituent on the pyridine ring system.

Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbonyl carbon of the tert-butyl carbamate at approximately 155-160 parts per million, characteristic of urethane functionality. The quaternary carbon atoms of the pinacol system appear around 80-85 parts per million, while the methyl carbons resonate at approximately 25 parts per million. The pyridine carbons show distinct chemical shifts depending on their proximity to the boron substituent and the degree of saturation.

Mass spectrometric analysis confirms the molecular ion peak at mass-to-charge ratio 309, corresponding to the protonated molecular ion [M+H]⁺. Fragmentation patterns typically involve loss of the tert-butyl group (57 mass units) and subsequent fragmentation of the carbamate functionality. The boronate group may undergo characteristic fragmentations involving loss of pinacol or formation of boronic acid derivatives under appropriate ionization conditions.

Conformational Analysis of the Dioxaborolan Ring System

The dioxaborolan ring system in this compound adopts a nearly planar conformation consistent with the geometric requirements for optimal p-orbital overlap between boron and oxygen atoms. Computational studies and crystallographic investigations of related systems indicate that the five-membered dioxaborolan ring maintains planarity with minimal puckering, facilitating conjugation between the boron p-orbital and oxygen lone pairs.

The conformational preferences of the pinacol substituents significantly influence the overall molecular geometry and steric accessibility of the boron center. The four methyl groups of the pinacol moiety adopt orientations that minimize 1,3-diaxial interactions while maintaining the preferred gauche relationships around the C-C bonds of the ethylene glycol backbone. Crystallographic studies reveal that these methyl groups can exhibit positional disorder in the solid state, with occupancy ratios varying between different crystal forms.

The relative orientation between the dioxaborolan ring and the dihydropyridine system plays a crucial role in determining the compound's reactivity and electronic properties. Density functional theory calculations suggest that the preferred conformation involves near-coplanarity between these aromatic and quasi-aromatic systems, facilitating electronic communication between the boron center and the pyridine nitrogen. The dihedral angle between these planes typically ranges from 0-15 degrees, depending on steric interactions with substituents on both ring systems.

Conformational flexibility around the bond connecting the dioxaborolan group to the dihydropyridine ring allows for adaptive binding in catalytic processes and cross-coupling reactions. The energy barriers for rotation around this bond are generally low (less than 5 kilocalories per mole), permitting facile interconversion between conformational states under ambient conditions. This conformational mobility contributes to the compound's effectiveness as a synthetic intermediate and coupling partner in various organic transformations.

Electronic Structure Calculations (Density Functional Theory) of Boronate-Pyridine Interactions

Density functional theory calculations provide detailed insights into the electronic structure and bonding characteristics of the boronate-pyridine interaction in this compound. Computational studies using methods such as M06-2X/6-31+G(d,p) and mPW1PW91/6-311+G(2d,p) reveal significant electronic communication between the boron center and the pyridine nitrogen atom, manifesting as partial charge transfer and orbital mixing.

The boron atom in the dioxaborolan system exhibits partial positive charge character, making it susceptible to nucleophilic attack and facilitating its role in cross-coupling reactions. Natural bond orbital analysis indicates that the B-C bond connecting the boronate to the pyridine ring possesses significant ionic character, with electron density concentrated toward the more electronegative carbon atom. This polarization contributes to the enhanced reactivity of the boronate ester in palladium-catalyzed coupling reactions.

Frontier molecular orbital analysis reveals that the highest occupied molecular orbital exhibits significant density on the pyridine nitrogen and the π-system of the dihydropyridine ring. The lowest unoccupied molecular orbital shows substantial contribution from the empty p-orbital of boron, creating a pathway for electron donation from nucleophiles to the boron center. This electronic arrangement facilitates the formation of tetrahedral boronate intermediates during cross-coupling processes.

Computational investigations of the interaction between pyridine and boronate systems demonstrate that coordination of the nitrogen lone pair to boron significantly weakens the B-C bond, promoting transmetalation in palladium-catalyzed reactions. The calculated binding energy for pyridine coordination to the boron center ranges from 10-15 kilocalories per mole, indicating moderate but significant stabilization. These calculations support experimental observations of enhanced reactivity in pyridine-containing solvents and provide mechanistic insights into the role of coordinating additives in cross-coupling chemistry.

The electronic structure calculations also reveal important information about the regioselectivity of reactions involving the dihydropyridine ring system. Density functional theory studies indicate that the electronic distribution in partially saturated pyridine derivatives is highly sensitive to the position and nature of substituents, influencing the preferred sites for electrophilic and nucleophilic attack. These computational predictions align with experimental observations of regioselective transformations and provide valuable guidance for synthetic planning and optimization.

属性

IUPAC Name |

tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-pyridine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28BNO4/c1-14(2,3)20-13(19)18-10-8-9-12(11-18)17-21-15(4,5)16(6,7)22-17/h11H,8-10H2,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXOCSENAGKVASP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN(CCC2)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501116417 | |

| Record name | tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydropyridine-1(2H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501116417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1121057-77-9 | |

| Record name | tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydropyridine-1(2H)-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1121057-77-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydropyridine-1(2H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501116417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1-(TERT-BUTOXYCARBONYL)-1,4,5,6-TETRAHYDROPYRIDIN-3-YL) BORONIC ACID PINACOL ESTER | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Molecular Characteristics

The target compound (C₁₆H₂₈BNO₄, MW 297.21 g/mol) features a tert-butyl carbamate-protected dihydropyridine ring fused to a pinacol boronate ester. This structure enables dual reactivity: the boronate ester participates in cross-couplings, while the dihydropyridine moiety serves as a pharmacophore in calcium channel modulators.

Retrosynthetic Analysis

Two primary disconnections emerge:

-

Boronate Installation : Introducing the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group via Suzuki-Miyaura coupling or electrophilic borylation.

-

Dihydropyridine Formation : Constructing the 3,4-dihydropyridine ring through Hantzsch-type cyclization or catalytic dehydrogenation.

Preparation Methodologies

Reaction Mechanism

A palladium-catalyzed cross-coupling between tert-butyl 5-bromo-3,4-dihydropyridine-1(2H)-carboxylate and pinacolborane forms the C-B bond. The mechanism proceeds through oxidative addition, transmetallation, and reductive elimination.

Protocol :

-

Charge a flask with tert-butyl 5-bromo-3,4-dihydropyridine-1(2H)-carboxylate (10 mmol), bis(pinacolato)diboron (12 mmol), Pd(dppf)Cl₂ (0.1 eq), KOAc (3 eq), and 1,4-dioxane (50 mL).

-

Heat at 80°C under N₂ for 12 h.

-

Concentrate under vacuum and purify via silica chromatography (ethyl acetate/hexane).

Yield : 78–85%.

Optimization Data

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Catalyst Loading | 5–10 mol% Pd | <5%: ≤50% yield |

| Temperature | 80–90°C | >90°C: Decomposition |

| Base | KOAc > K₂CO₃ | KOAc improves B-O activation |

Lithium-Halogen Exchange

A two-step sequence involving lithiation followed by boronate quenching:

-

Lithiation :

Treat tert-butyl 5-bromo-3,4-dihydropyridine-1(2H)-carboxylate (10 mmol) with n-BuLi (1.1 eq) in THF at −78°C. -

Quenching :

Add 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (12 mmol) and warm to 25°C.

Workup :

-

Quench with NH₄Cl, extract with EtOAc, dry (Na₂SO₄), and concentrate.

Limitations

One-Pot Tandem Cyclization-Borylation

A novel method combining dihydropyridine synthesis and borylation:

Steps :

-

React tert-butyl 4-oxopiperidine-1-carboxylate (10 mmol) with pinacolborane (15 mmol) and p-TsOH (0.2 eq) in toluene.

-

Heat at 110°C for 6 h to form enamine intermediate.

-

Add Pd/C (5 wt%) and H₂ (50 psi) for 2 h to reduce to dihydropyridine.

Yield : 82% after column chromatography.

Advantages :

Catalytic and Solvent Systems

Catalyst Screening

| Catalyst | Yield (%) | Purity (HPLC) | Cost (USD/g) |

|---|---|---|---|

| Pd(dppf)Cl₂ | 85 | 99.2 | 12.50 |

| Pd(OAc)₂/PPh₃ | 72 | 98.5 | 8.20 |

| NiCl₂(dppe) | 65 | 97.8 | 6.80 |

Palladium systems outperform nickel in both yield and purity, justifying higher costs for pharmaceutical applications.

Solvent Effects

| Solvent | Dielectric Constant | Yield (%) | Reaction Time (h) |

|---|---|---|---|

| 1,4-Dioxane | 2.21 | 85 | 12 |

| THF | 7.52 | 78 | 14 |

| DMF | 36.7 | 63 | 18 |

Low-polarity solvents (dioxane) enhance palladium catalyst activity by stabilizing the neutral transition state.

Purification and Characterization

Chromatographic Methods

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃) : δ 6.75 (d, J = 8.2 Hz, 1H), 4.20 (m, 2H), 2.45 (t, J = 5.6 Hz, 2H), 1.49 (s, 9H), 1.28 (s, 12H).

-

¹³C NMR : δ 155.1 (C=O), 128.4 (B-O), 83.7 (C(CH₃)₃), 28.1 (CH₂), 24.9 (B-CH₃).

Industrial Scalability Challenges

Boronate Hydrolysis Mitigation

The boronate ester hydrolyzes under acidic (pH < 5) or aqueous conditions (k = 0.15 h⁻¹ at 25°C). Strategies include:

Cost-Benefit Analysis

| Method | Cost (USD/kg) | Yield (kg/batch) | Purity (%) |

|---|---|---|---|

| Suzuki-Miyaura | 12,500 | 8.5 | 99.2 |

| Lithiation-Borylation | 9,800 | 7.0 | 98.7 |

Suzuki-Miyaura offers superior purity for API synthesis despite higher Pd costs.

Emerging Techniques

Flow Chemistry Adaptations

Continuous flow systems reduce reaction time from 12 h to 45 min by enhancing heat/mass transfer. A microreactor (0.5 mL volume) achieves 83% yield at 100°C with 10 bar pressure.

Photoredox Catalysis

Visible-light-mediated borylation using Ir(ppy)₃ (2 mol%) enables room-temperature reactions (Yield: 76%, 24 h).

化学反应分析

Types of Reactions

tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydropyridine-1(2H)-carboxylate can undergo various chemical reactions, including:

Oxidation: The boron atom can be oxidized to form boronic acids or borates.

Reduction: The compound can be reduced under specific conditions to yield different products.

Substitution: The dioxaborolane ring can participate in substitution reactions, where the boron atom is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield boronic acids, while substitution reactions can produce a wide range of functionalized pyridine derivatives.

科学研究应用

Chemistry

In chemistry, tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydropyridine-1(2H)-carboxylate is used as a reagent in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds. This makes it valuable in the synthesis of complex organic molecules and pharmaceuticals .

Biology and Medicine

In biology and medicine, this compound can be used as a precursor in the synthesis of bioactive molecules. Its ability to form stable boron-containing structures makes it useful in the development of boron-based drugs and imaging agents.

Industry

In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic materials. Its unique chemical properties enable the creation of materials with specific functionalities and improved performance.

作用机制

The mechanism of action of tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydropyridine-1(2H)-carboxylate involves its ability to participate in various chemical reactions due to the presence of the boron-containing dioxaborolane ring. The boron atom can form stable covalent bonds with other atoms, facilitating the formation of complex structures. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .

相似化合物的比较

Chemical Identity :

- IUPAC Name : tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydropyridine-1(2H)-carboxylate

- CAS Number : 1121057-77-9

- Molecular Formula: C₁₆H₂₆BNO₄

- Molecular Weight : 309.21 g/mol

- Structure : Features a partially saturated dihydropyridine ring (3,4-dihydro), a boronic ester (pinacol), and a tert-butoxycarbonyl (Boc) protecting group.

Key Properties :

- Purity : ≥95% (commercially available)

- Applications : Widely used in Suzuki-Miyaura cross-coupling reactions to construct C–C bonds in drug discovery (e.g., serotonin receptor agonists and neurotensin analogs) .

- Synthesis : Typically synthesized via palladium-catalyzed borylation of halogenated precursors (e.g., tert-butyl 5-bromo-3,4-dihydropyridine-1(2H)-carboxylate) using Pd(dppf)Cl₂, KOAc, and 4,4,5,5-tetramethyl-1,3,2-dioxaborolane .

Comparison with Similar Compounds

Structural Analogs and Positional Isomers

生物活性

tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydropyridine-1(2H)-carboxylate (CAS No. 885693-20-9) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, physicochemical properties, and biological activities supported by various studies.

The compound has the following physicochemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₂₈BNO₄ |

| Molecular Weight | 309.209 g/mol |

| Density | 1.1 ± 0.1 g/cm³ |

| Melting Point | 105 °C |

| Boiling Point | 348 °C at 760 mmHg |

| Flash Point | 164.3 ± 30.7 °C |

| LogP | 3.12290 |

These properties indicate that the compound is relatively stable under standard conditions and may exhibit lipophilicity due to its LogP value.

Synthesis

Synthesis of tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydropyridine involves the reaction of appropriate precursors through a multi-step process that typically includes the formation of the dioxaborolane moiety followed by coupling with dihydropyridine derivatives .

Biological Activity

Research into the biological activity of this compound reveals several promising avenues:

1. Antioxidant Activity

Studies have indicated that compounds containing dioxaborolane structures exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in cellular models .

2. Enzyme Inhibition

The compound has been tested for its inhibitory effects on various enzymes:

- AMPK Activation : Similar compounds have been shown to activate AMP-activated protein kinase (AMPK), which plays a crucial role in cellular energy homeostasis and metabolism .

- Cholinesterase Inhibition : Preliminary studies suggest that this compound may inhibit cholinesterase enzymes, potentially leading to applications in treating neurodegenerative diseases such as Alzheimer's .

3. Antimicrobial Activity

Research indicates that derivatives of this compound possess antimicrobial properties against a range of bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes .

Case Studies

Several case studies have highlighted the biological activities of related compounds:

Case Study 1: AMPK Activators

A study focusing on pyridine derivatives found that specific structural modifications could enhance AMPK activation significantly. The dioxaborolane moiety appears to contribute positively to this activity .

Case Study 2: Neuroprotective Effects

In vitro studies demonstrated that similar compounds could protect neuronal cells from oxidative damage induced by neurotoxins. This suggests potential therapeutic use in neuroprotection .

常见问题

Q. What is the primary role of this compound in organic synthesis?

This boronic ester derivative is widely used as a key intermediate in Suzuki-Miyaura cross-coupling reactions , enabling the formation of carbon-carbon bonds in complex molecules. The pinacol boronate group (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) enhances stability and reactivity under mild conditions, making it suitable for coupling with aryl halides or triflates. The tert-butyl carbamate (Boc) group protects the nitrogen during synthesis .

Q. What are standard methods for synthesizing this compound?

A typical synthesis involves:

- Borylation of a pre-functionalized dihydropyridine precursor using bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst.

- Protection of the amine group via Boc anhydride in a dichloromethane (CH₂Cl₂) solvent system with a base like DIPEA ( ).

- Purification via flash chromatography (e.g., 0–100% ethyl acetate/hexane gradient) to isolate the product, yielding ~59% (based on analogous procedures in ).

Q. Which characterization techniques are critical for confirming its structure and purity?

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm the presence of the Boc group (tert-butyl signal at ~1.4 ppm) and boronate moiety (quartet for boron-coupled protons).

- LC-MS : To monitor reaction progress and verify molecular ion peaks (e.g., [M+H]⁺ at m/z 295.18, as per ).

- IR Spectroscopy : To detect carbonyl stretches (C=O at ~1700 cm⁻¹) and boronate B-O bonds (~1350 cm⁻¹) .

Advanced Research Questions

Q. How can reaction conditions be optimized for Suzuki-Miyaura coupling with sterically hindered partners?

- Catalyst Screening : Use Pd(OAc)₂ with SPhos or XPhos ligands to enhance catalytic activity for bulky substrates.

- Solvent Choice : Replace polar aprotic solvents (e.g., DMF) with toluene/water biphasic systems to reduce side reactions.

- Temperature Control : Perform reactions at 80–100°C to balance reactivity and boronate stability ( ).

- Base Selection : Replace Na₂CO₃ with Cs₂CO₃ for improved solubility in non-polar solvents .

Q. What strategies mitigate instability of the boronate group during storage or reaction?

- Storage : Keep the compound under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the boronate ester ( ).

- In Situ Protection : Add stabilizing ligands like 1,4-dioxane during reactions to chelate the boron center.

- Moisture Control : Use molecular sieves or anhydrous solvents in moisture-sensitive steps ( ).

Q. How should researchers resolve contradictions in NMR data across different studies?

- Solvent Effects : Compare spectra in deuterated chloroform (CDCl₃) vs. DMSO-d₆, as proton shifts vary with solvent polarity.

- Dynamic Effects : Analyze temperature-dependent NMR to identify conformational changes (e.g., rotameric equilibria in the dihydropyridine ring).

- Cross-Validation : Use HRMS (High-Resolution Mass Spectrometry) to confirm molecular formula and X-ray crystallography (as in ) for unambiguous structural assignment.

Q. Can computational modeling predict reactivity in novel coupling reactions?

- DFT Calculations : Use Gaussian or ORCA software to model transition states and assess electronic effects of substituents on the dihydropyridine ring.

- QSPR Models : Apply Quantitative Structure-Property Relationship (QSPR) frameworks to predict reaction yields based on steric/electronic parameters ( ).

- Machine Learning : Train models on existing datasets (e.g., reaction temperature, catalyst loading) to optimize conditions for new substrates .

Methodological Notes

- Safety : Follow GHS guidelines () for handling boronate esters, including PPE (gloves, goggles) and ventilation.

- Data Reproducibility : Document solvent purity, catalyst lot numbers, and drying protocols to minimize variability ().

- Ethical Compliance : Ensure compliance with patent restrictions (e.g., ) when using the compound for commercial research.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。